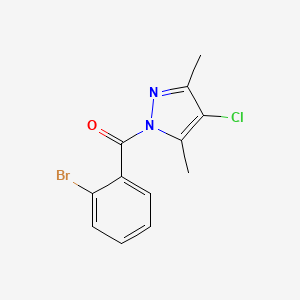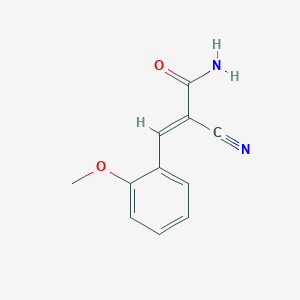![molecular formula C20H23NO2S B5550337 2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)
2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydroisoquinoline derivatives are significant in medicinal chemistry due to their biological activities. The research focuses on their synthesis, molecular structure analysis, chemical reactions, and properties.
Synthesis Analysis
- A study by Grunewald et al. (2006) discussed the synthesis of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, potent inhibitors of phenylethanolamine N-methyltransferase (PNMT) (Grunewald et al., 2006).
Molecular Structure Analysis
- In the synthesis process, the molecular structure was analyzed to enhance lipophilicity and inhibitory potency, focusing on interactions within the active site of human PNMT (Grunewald et al., 2006).
Chemical Reactions and Properties
- A study by Zhu et al. (2016) established a cascade halosulfonylation of 1,7-enynes, a process involving sulfonyl radical-triggered reactions, which is pertinent to the synthesis of tetrahydroquinolinones (Zhu et al., 2016).
Physical Properties Analysis
- The research by Grunewald et al. (2006) included the analysis of physical properties like lipophilicity, which is crucial for the ability of these compounds to cross the blood-brain barrier (Grunewald et al., 2006).
Chemical Properties Analysis
- Grunewald et al. (2005) explored the chemical properties of similar compounds, particularly their inhibitory potency and selectivity, which are vital for their potential therapeutic uses (Grunewald et al., 2005).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Organic Chemistry Applications
Research in the field of chemical synthesis highlights the utility of related compounds, particularly in the context of developing potent inhibitors and understanding their interactions with biological targets. For instance, Grunewald et al. (2005) synthesized a series of compounds to evaluate their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), indicating the importance of such structures in designing selective inhibitors with potential therapeutic applications G. L. Grunewald, F. A. Romero, K. R. Criscione, 2005. Similarly, the work by Grunewald et al. (2006) on the binding of related compounds to PNMT provides insights into drug design strategies, emphasizing the role of structural modifications in enhancing inhibitor selectivity and potency G. L. Grunewald, Mitchell R Seim, Rachel C Regier, Jennifer L. Martin, C. Gee, N. Drinkwater, K. R. Criscione, 2006.
Biological Implications and Pharmacological Research
The biological implications of related compounds, especially in terms of their pharmacological potential, are highlighted in the synthesis of inhibitors targeting specific enzymes like PNMT. These studies not only contribute to our understanding of enzyme inhibition mechanisms but also pave the way for developing new therapeutic agents. For example, the research by Blank et al. (1980) on tetrahydroisoquinoline sulfonanilides as PNMT inhibitors underlines the therapeutic potential of such compounds in manipulating epinephrine biosynthesis B. Blank, A. Krog, G. Weiner, R. Pendleton, 1980.
Methodological Advances in Chemical Analysis
Methodological advancements in chemical analysis, as demonstrated by Inoue et al. (2008), who developed a highly sensitive chromatographic method for analyzing tetrahydroisoquinolines, are crucial for the detailed study of these compounds within biological matrices. Such methodologies are essential for the quantification and understanding of the biological roles of these compounds H. Inoue, Daisuke Matsubara, Y. Tsuruta, 2008.
Eigenschaften
IUPAC Name |
2,2,4,7-tetramethyl-1-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-14-6-9-17(10-7-14)24(22,23)21-19-12-15(2)8-11-18(19)16(3)13-20(21,4)5/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEDXUCTNRSAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)C)C(=CC2(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,7-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)
![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)
![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)
![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)
![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)
![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)
![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)
![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)
![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)
![6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)
